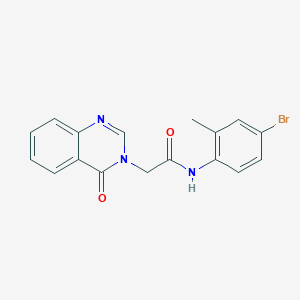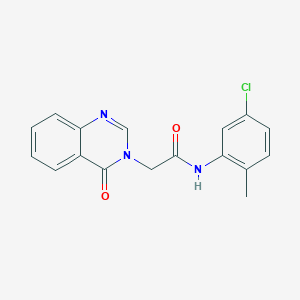![molecular formula C17H20N2O3S B277596 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. It is a thiazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion), which is a potent inhibitor of mitochondrial complex I. This leads to a decrease in ATP production and an increase in oxidative stress, which can ultimately lead to cell death. This mechanism is thought to underlie the Parkinson's disease-like symptoms induced by 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid.
Biochemical and Physiological Effects:
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to induce Parkinson's disease-like symptoms, it has also been shown to have neurotoxic effects on dopaminergic neurons. It has also been shown to have effects on the immune system, including its ability to modulate cytokine production.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in lab experiments is its ability to induce Parkinson's disease-like symptoms in animals. This makes it a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential treatments for the disease. However, there are also limitations to using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid in lab experiments. One of the main limitations is that the Parkinson's disease-like symptoms induced by 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid are not identical to those seen in human patients with Parkinson's disease. This means that the results of studies using 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid may not be directly applicable to human patients.
Future Directions
There are several future directions for research involving 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid. One area of research is focused on developing new treatments for Parkinson's disease based on the mechanisms underlying the disease. Another area of research is focused on developing new animal models of Parkinson's disease that more closely mimic the disease in humans. Finally, there is a need for further research into the biochemical and physiological effects of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, including its effects on the immune system and its potential use in other disease models.
Synthesis Methods
The synthesis of 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a multi-step process that involves the reaction of various chemicals. The starting material for the synthesis is 4-bromobenzaldehyde, which is reacted with 2-aminothiophenol to form 5-methyl-4-(4-bromophenyl)-1,3-thiazol-2-amine. This compound is then reacted with propyl magnesium bromide to form 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine. The final step involves the reaction of this compound with ethyl acetoacetate to form 4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid.
Scientific Research Applications
4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has been used extensively in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have a wide range of effects on the body, including its ability to induce Parkinson's disease-like symptoms in animals. This has made it a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential treatments for the disease.
properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-3-4-12-5-7-13(8-6-12)16-11(2)23-17(19-16)18-14(20)9-10-15(21)22/h5-8H,3-4,9-10H2,1-2H3,(H,21,22)(H,18,19,20) |
InChI Key |
YNJRMCNISALMSH-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)


![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)


